5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRGGVYCHZZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the reaction of 3-methyl-1,2,4-thiadiazole with a suitable bicyclic precursor. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
-
Neurological Applications :
- The compound's structural similarities to known neurotransmitter systems suggest potential use in treating neurological disorders. For instance, analogs of thiadiazoles have been evaluated for their activity at muscarinic receptors, indicating possible applications in cognitive enhancement or treatment of diseases like Alzheimer's .
Agricultural Applications
- Pesticides and Herbicides :
- Fungicides :
Material Science Applications
- Polymer Chemistry :
- Sensors :
Case Study 1: Antimicrobial Efficacy
A study investigating a series of substituted thiadiazoles found that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly enhanced antibacterial potency.
Case Study 2: Neurological Activity
In vitro assays demonstrated that specific analogs of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane selectively activated M1 muscarinic receptors with high efficacy, suggesting potential therapeutic applications in cognitive disorders.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The thiadiazole ring can interact with biological macromolecules, disrupting their normal function. This interaction can inhibit the replication of microbial cells or interfere with specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Rigidity : The 2-oxa-5-azabicyclo[2.2.1]heptane core (shared with the target compound) confers conformational restraint, enhancing binding specificity compared to flexible morpholine derivatives .
- Substituent Impact :
- Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., compound 9b in ) show potent antitumor activity (IC₅₀ = 2.94 µM against HepG2), whereas oxadiazole analogs (e.g., muscarinic agonists in ) target neurological pathways, highlighting substituent-driven selectivity .
- Pyrimidinyl vs. Thiadiazolyl : Pyrimidine substituents () may alter solubility and electronic properties, though biological data are lacking.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Calculated logP¹ | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~210.28 | 1.8 | Moderate (polar core) |
| 2,5-Diazabicyclo[2.2.1]heptane-thiadiazole | 194.25 | 1.5 | High (additional N) |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[...] | 251.71 | 2.2 | Low (bulky substituent) |
| 1-Azabicyclo[2.2.1]heptane-oxadiazole | ~195.22 | 1.3 | Moderate |
¹logP estimated using fragment-based methods.
Key Observations:
Structure-Activity Relationships (SAR)
- Thiadiazole Position : 3-Methyl substitution on thiadiazole (target compound) optimizes steric fit in hydrophobic enzyme pockets, as seen in compound 9b (IC₅₀ = 2.94 µM) .
- Core Modifications : Replacing oxygen with nitrogen (e.g., 2,5-diazabicyclo) reduces activity, likely due to altered hydrogen-bonding capacity .
- Heterocycle Swapping : Thiazole derivatives (e.g., 12a in ) show dual activity (IC₅₀ = 1.19 µM for HepG2), suggesting broader target engagement than thiadiazole .
Biological Activity
The compound 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a unique structure that combines a bicyclic framework with a thiadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its diverse biological activities, and a bicyclic system that may enhance its pharmacokinetic properties.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been reported to possess activity against various bacterial strains including Mycobacterium tuberculosis . The incorporation of the thiadiazole moiety into the bicyclic structure may enhance its effectiveness against resistant strains.
Anticancer Activity
Several studies have indicated that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. A series of compounds derived from the 1,3,4-thiadiazole framework showed promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
Neuroprotective Effects
Thiadiazole derivatives have also been investigated for their neuroprotective properties. In particular, studies have demonstrated that certain compounds can protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature of many bioactive thiadiazoles.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives against Mycobacterium tuberculosis. One compound demonstrated excellent metabolic stability and bioavailability with a half-life (T1/2) of 1.63 hours and an effective concentration (Cmax) significantly above the minimum inhibitory concentration (MIC) for resistant strains .
Q & A
Basic: What are the optimized synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core?
Answer:
The bicyclic morpholine core can be synthesized via a six-step procedure starting from trans-4-hydroxy-L-proline. Key steps include:
- Cbz protection of the amine group (91% yield using benzyl chloroformate/NaOH) .
- Methyl esterification with SOCl₂/MeOH (96% yield), avoiding toxic diazomethane .
- Tosylation using TsCl with DMAP/Et₃N (93% yield) .
- Cyclization via NaOMe/MeOH reflux (86% yield) and deprotection via catalytic hydrogenation (100% yield) .
This method achieves a 70% total yield , outperforming older protocols (e.g., Portoghese’s seven-step route with 59% yield and hazardous reagents) .
Advanced: How can enantiomeric purity and stereochemistry be validated for this compound?
Answer:
Enantiomeric resolution and stereochemical confirmation require:
- Chiral HPLC to separate enantiomers, as seen in studies of related bicyclic morpholines .
- Optical rotation measurements (e.g., [α]²⁰D = +104.2° for the (1S,4S)-enantiomer) .
- 1H/13C NMR analysis to verify stereospecific shifts, such as δ 4.50 (s, 1H) for the bridgehead proton in the bicyclic core .
- X-ray crystallography (not explicitly reported but recommended for absolute configuration confirmation).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Key signals include δ 4.50 (s, bridgehead proton), 3.81 (d, J = 7.2 Hz, morpholine oxygen-proximal proton), and 1.80–1.73 (m, bridge methylenes) .
- HRMS : ESI-TOF+ confirms molecular weight (e.g., m/z 100.0760 for C₅H₁₀NO) .
- 13C NMR : Peaks at δ 76.2 (bridgehead carbons) and 52.8 (morpholine nitrogen-proximal carbon) .
Advanced: How should researchers design experiments to evaluate biological activity?
Answer:
- In vitro assays : Test against Plasmodium falciparum for anti-malarial activity (e.g., IC₅₀ determination via parasite growth inhibition assays) .
- Receptor-binding studies : Use radioligand displacement assays (e.g., muscarinic receptor affinity, as in muscarinic agonist derivatives) .
- Metabolic stability : Assess hepatic microsomal clearance to predict pharmacokinetic properties .
Advanced: What strategies guide structure-activity relationship (SAR) studies on the thiadiazolyl substituent?
Answer:
- Substituent variation : Replace the 3-methyl group on the thiadiazole with electron-withdrawing (e.g., Cl, NO₂) or bulky groups to modulate receptor binding .
- Bioisosteric replacement : Test 1,2,4-oxadiazole or pyridine rings as alternatives to thiadiazole .
- Computational docking : Use molecular dynamics to predict interactions with target proteins (e.g., Plasmodium falciparum enzymes or muscarinic receptors) .
Basic: What are the key challenges in synthesizing this compound?
Answer:
- Protecting group selection : Cbz outperforms benzoyl due to easier deprotection (catalytic hydrogenation vs. harsh hydrolysis) .
- Toxicity mitigation : SOCl₂/MeOH replaces diazomethane for esterification, improving safety .
- Cyclization efficiency : Optimize NaOMe concentration and reflux time to minimize byproducts (e.g., over-oxidation) .
Advanced: How can computational modeling enhance understanding of its pharmacological profile?
Answer:
- Docking studies : Predict binding modes to targets like PfATP4 (anti-malarial) or muscarinic receptors using software like AutoDock .
- ADMET prediction : Use QSAR models to estimate absorption, distribution, and toxicity (e.g., SwissADME) .
- Conformational analysis : Compare energy-minimized structures of analogs to explain activity differences .
Basic: How is regioselectivity ensured during thiadiazole ring functionalization?
Answer:
- Directed lithiation : Use LDA or n-BuLi at low temperatures (-78°C) to deprotonate the thiadiazole C-5 position selectively .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the C-5 position .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Rodent malaria models : Test efficacy in Plasmodium berghei-infected mice for anti-malarial candidates .
- Central nervous system (CNS) models : Assess muscarinic activity in rat brain tissue for neuropharmacological applications .
- Pharmacokinetic profiling : Measure bioavailability and brain penetration in Sprague-Dawley rats .
Advanced: How can metabolic stability be improved for this compound?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., bridgehead H) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., morpholine oxygen) as esters or carbamates to enhance absorption .
- Co-crystallization studies : Identify metabolically stable conformations through X-ray analysis of target-bound structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
